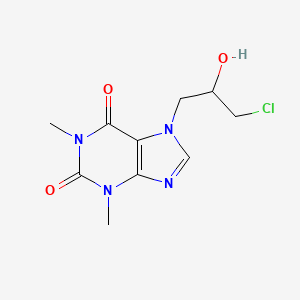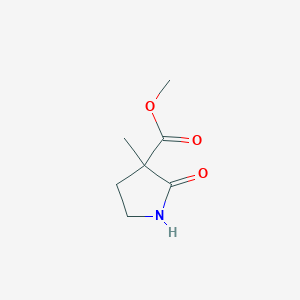
5-methyl-N,1-di(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N,1-di(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C10H8N6OS2 and its molecular weight is 292.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of novel compounds, including thiazolo[5,4-d]pyrimidines, from precursors such as 2-Methylsulphanyl-5-aminothiazole-4-carboxamide has been explored, highlighting the chemical versatility and potential for creating diverse molecular structures with potential biological activities (Chattopadhyay et al., 2010).
Antimicrobial and Anticancer Applications
- A study on the synthesis and evaluation of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety revealed their potent anticancer activities, suggesting the compound's role as a precursor in developing anticancer agents (Gomha et al., 2017).
- Novel 1H-1,2,3-triazole-4-carboxamides, including 1-aryl-5-substituted variants, have been synthesized and evaluated for their antimicrobial activities, with some showing promise against primary pathogens like Staphylococcus aureus and Candida albicans, indicating the compound's utility in creating new antimicrobial agents (Pokhodylo et al., 2021).
Synthesis of Hybrid Molecules for Antiviral Activity
- Research into the synthesis of hybrid molecules containing 1,3,4-thiadiazole and 1,2,3-triazole moieties has shown potential in identifying antiviral activity against COVID-19's main protease, demonstrating the compound's relevance in the development of antiviral drugs (Rashdan et al., 2021).
Exploration of DNA Methylation and Antiviral Activities
- The compound's derivatives have been investigated for their effects on DNA methylation levels, indicating potential for therapeutic applications in cancer treatment by modulating DNA methylation pathways (Hovsepyan et al., 2019).
- A study outlined a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, which showed remarkable anti-avian influenza virus activity, suggesting the utility of the compound in synthesizing antiviral drugs (Hebishy et al., 2020).
Propriétés
IUPAC Name |
5-methyl-N,1-bis(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6OS2/c1-6-7(8(17)13-9-11-2-4-18-9)14-15-16(6)10-12-3-5-19-10/h2-5H,1H3,(H,11,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGANVDDVUPDCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2735412.png)

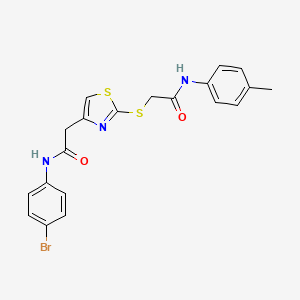

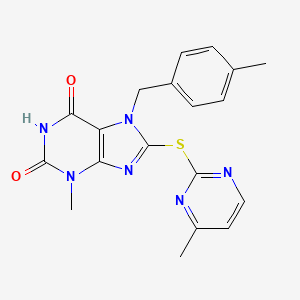
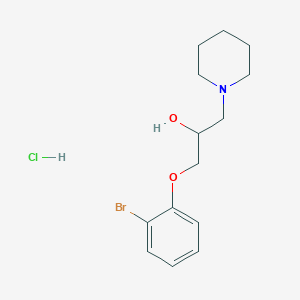
![(2-Methylsulfanylpyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2735424.png)
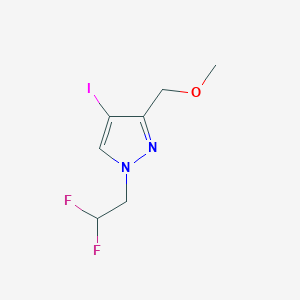

![1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2735430.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine](/img/structure/B2735432.png)
